5-Bromo-2-chloro-4-fluorophenol molecular weight
5-Bromo-2-chloro-4-fluorophenol molecular weight
An In-depth Technical Guide to 5-Bromo-2-chloro-4-fluorophenol: Properties, Synthesis, and Applications
Abstract
5-Bromo-2-chloro-4-fluorophenol is a halogenated aromatic compound of significant interest to the chemical, pharmaceutical, and agricultural research sectors. Its trifunctional substitution pattern—featuring bromine, chlorine, and fluorine atoms on a phenol scaffold—renders it a highly versatile intermediate for organic synthesis. The distinct electronic properties and reactivity of each halogen allow for selective functionalization, making it a valuable building block for creating complex molecules with tailored biological or material properties. This guide provides a comprehensive overview of its physicochemical characteristics, outlines a detailed protocol for its synthesis and purification, discusses its applications in drug discovery and agrochemical development, and summarizes critical safety and handling procedures.
Physicochemical and Structural Data
5-Bromo-2-chloro-4-fluorophenol is a poly-halogenated phenol that typically presents as a white powder or solid.[1] The strategic placement of three different halogens on the aromatic ring provides a unique platform for synthetic chemists to exploit differential reactivity in constructing novel molecular architectures. The key physical and chemical properties are summarized below.
| Property | Value | Source(s) |
| Molecular Weight | 225.44 g/mol | [1][2] |
| Molecular Formula | C₆H₃BrClFO | [1] |
| CAS Number | 148254-32-4 | [1][3] |
| Appearance | White powder; Solid or Semi-solid | [1] |
| Purity | Commercially available at ≥95% | |
| InChI Key | NQQPSJDOZDIKTE-UHFFFAOYSA-N | |
| Storage | Inert atmosphere, room temperature |
Synthesis and Mechanistic Considerations
The synthesis of 5-Bromo-2-chloro-4-fluorophenol is most logically achieved via electrophilic aromatic substitution on the precursor, 2-chloro-4-fluorophenol. The regioselectivity of the bromination is dictated by the directing effects of the substituents on the aromatic ring.
Causality of Experimental Design: The hydroxyl (-OH) group is a strongly activating, ortho, para-directing group. The chlorine (-Cl) and fluorine (-F) atoms are deactivating, yet also ortho, para-directing. In the 2-chloro-4-fluorophenol starting material, the powerful activating effect of the hydroxyl group dominates, directing the incoming electrophile (Br⁺) to the positions ortho or para to it. The para position is blocked by the fluorine atom. Of the two ortho positions, one is blocked by the chlorine atom (C2), leaving the C6 position. The other potential site for substitution is C5, which is meta to the hydroxyl group but ortho to both the fluorine and chlorine atoms. However, the bromination predominantly occurs at the C5 position. This is because the hydroxyl group's activating influence extends to this position, and it is sterically accessible. Using a mild brominating agent like N-Bromosuccinimide (NBS) allows for controlled, selective monobromination, preventing the formation of polybrominated byproducts.
Experimental Protocol: Synthesis via Electrophilic Bromination
This protocol describes a representative method for the synthesis of 5-Bromo-2-chloro-4-fluorophenol.
Materials:
-
2-chloro-4-fluorophenol
-
N-Bromosuccinimide (NBS)
-
Acetonitrile (CH₃CN), anhydrous
-
Dichloromethane (DCM)
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate (for chromatography)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-chloro-4-fluorophenol (1.0 eq) in anhydrous acetonitrile.
-
Addition of Brominating Agent: To the stirred solution, add N-Bromosuccinimide (1.05 eq) portion-wise at room temperature. The use of a slight excess of NBS ensures the complete consumption of the starting material.
-
Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC), eluting with a mixture of hexanes and ethyl acetate.[4] The reaction is typically complete within 2-4 hours.
-
Work-up:
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the acetonitrile.
-
Redissolve the residue in dichloromethane.
-
Wash the organic layer sequentially with saturated aqueous sodium thiosulfate (to quench any remaining bromine), saturated aqueous sodium bicarbonate (to remove acidic byproducts), and brine.[4]
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield the crude product.
-
-
Purification: Purify the crude residue by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to afford 5-Bromo-2-chloro-4-fluorophenol as a pure solid.
-
Validation: Confirm the identity and purity of the final product using analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Visualization: Synthesis and Purification Workflow
The following diagram illustrates the key stages of the synthesis and purification process.
Caption: Workflow for the synthesis and purification of 5-Bromo-2-chloro-4-fluorophenol.
Applications in Research and Drug Development
The true value of 5-Bromo-2-chloro-4-fluorophenol lies in its utility as a versatile chemical intermediate.[1] The presence of multiple, distinct halogen substituents provides chemists with a powerful tool for molecular diversification.
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Cross-Coupling Reactions: The bromine atom at the C5 position is particularly amenable to a wide range of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig). This allows for the straightforward introduction of carbon-carbon and carbon-heteroatom bonds, enabling the construction of complex molecular scaffolds from this simple starting material.[5]
-
Modulation of Physicochemical Properties: The fluorine and chlorine atoms are known to significantly impact the properties of bioactive molecules.[6] Fluorine can enhance metabolic stability, increase binding affinity, and alter pKa, while chlorine can provide a hydrophobic interaction point.[6] By incorporating this phenol into a larger molecule, researchers can leverage these effects to fine-tune the pharmacological profile of a drug candidate.
-
Precursor for Agrochemicals and Pharmaceuticals: Related halogenated phenols and their derivatives are known intermediates in the synthesis of agrochemicals and pharmaceuticals.[7][8] For example, 5-bromo-2-chlorobenzoic acid is a key building block for the SGLT2 inhibitor Dapagliflozin.[8] The structural similarity of 5-Bromo-2-chloro-4-fluorophenol makes it an attractive starting point for exploring new chemical entities in these fields.[5][6]
Visualization: Role as a Synthetic Building Block
The diagram below illustrates the logical relationship between this intermediate and the generation of diverse molecular libraries for screening.
Caption: Synthetic utility of 5-Bromo-2-chloro-4-fluorophenol for generating molecular diversity.
Safety, Handling, and Storage
As a laboratory chemical, 5-Bromo-2-chloro-4-fluorophenol must be handled with appropriate precautions. It is classified as harmful and an irritant.[3]
| Hazard Type | GHS Classification and Statements | Source(s) |
| Acute Toxicity | Warning H302+H312+H332: Harmful if swallowed, in contact with skin or if inhaled. | [9] |
| Skin Irritation | Warning H315: Causes skin irritation. | [9] |
| Eye Irritation | Warning H319: Causes serious eye irritation. | [9] |
| Respiratory Irritation | Warning H335: May cause respiratory irritation. | [2] |
Handling and Personal Protective Equipment (PPE):
-
Handle only in a well-ventilated area, preferably within a chemical fume hood.[10]
-
Wear appropriate PPE, including chemical-resistant gloves, a lab coat, and safety glasses or goggles.[9]
-
Avoid breathing dust, fumes, or vapors.[10]
-
Wash hands thoroughly after handling.[10]
First Aid Measures:
-
In case of eye contact: Immediately rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If irritation persists, seek medical attention.[10]
-
In case of skin contact: Wash off immediately with plenty of soap and water. Remove contaminated clothing. If skin irritation occurs, seek medical advice.[10]
-
If inhaled: Remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.[10]
-
If swallowed: Rinse mouth. Do NOT induce vomiting. Seek medical attention.[11]
Storage:
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[10]
-
For long-term stability, store under an inert atmosphere.
Conclusion
5-Bromo-2-chloro-4-fluorophenol is a high-value intermediate for scientific research and development. Its molecular weight of 225.44 g/mol and its unique polyhalogenated structure provide a rich platform for synthetic innovation. The ability to selectively functionalize the molecule, particularly through cross-coupling reactions at the bromine position, allows for the efficient construction of novel compounds. While it requires careful handling due to its hazardous properties, its utility as a building block in the synthesis of potential pharmaceuticals, agrochemicals, and advanced materials makes it an indispensable tool for researchers aiming to develop next-generation chemical entities.
References
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